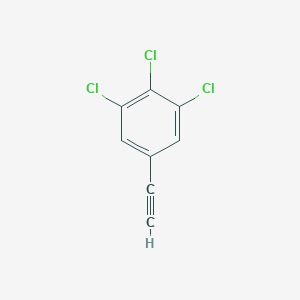

1,2,3-Tricloro-5-etinilbenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Trichloro-5-ethynylbenzene is a halogenated aromatic compound with the molecular formula C8H3Cl3. It is characterized by the presence of three chlorine atoms and an ethynyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Light-Emitting Diodes (OLEDs) :

- 1,2,3-Trichloro-5-ethynylbenzene serves as a crucial building block in the synthesis of blue-emitting materials used in OLED technology. Its unique electronic properties facilitate efficient light emission when incorporated into OLED devices.

-

Photophysical Studies :

- The compound is employed to investigate the photophysical properties of platinum complexes and other materials. Its ability to absorb and emit light makes it suitable for studying energy transfer processes.

- Catalysis :

- Infrared Spectroscopy :

- Photochemistry :

Research into the biological activity of 1,2,3-Trichloro-5-ethynylbenzene has revealed potential interactions with various biomolecules. The chlorinated structure may influence its reactivity with nucleophiles, leading to investigations into its pharmacological properties. However, specific studies detailing its biological effects remain limited and warrant further exploration.

Case Study 1: OLED Development

A study highlighted the use of 1,2,3-Trichloro-5-ethynylbenzene as a precursor for synthesizing blue-emitting materials for OLEDs. The resulting compounds demonstrated high quantum efficiency and stability under operational conditions.

Case Study 2: Photophysical Investigations

In another research effort, the compound was utilized to explore energy transfer mechanisms in platinum-based complexes. The findings indicated that the incorporation of 1,2,3-Trichloro-5-ethynylbenzene significantly enhanced luminescent properties due to its effective energy harvesting capabilities.

Mecanismo De Acción

Target of Action

This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets . .

Mode of Action

It’s known that benzylic halides, such as this compound, can react via sn1 or sn2 pathways . The ethynyl group may also participate in reactions with nucleophiles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-ethynylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethynylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Trichloro-5-ethynylbenzene involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include multiple stages of purification, such as distillation and recrystallization, to remove impurities and obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3-Trichloro-5-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products include carboxylic acids and other oxygenated compounds.

Reduction: Products include partially or fully dechlorinated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.

1,2,4-Trichloro-5-ethynylbenzene: Similar structure with different chlorine atom positions.

1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom.

Uniqueness

1,2,3-Trichloro-5-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

1,2,3-Trichloro-5-ethynylbenzene is a chlorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

1,2,3-Trichloro-5-ethynylbenzene is characterized by three chlorine atoms attached to a benzene ring, along with an ethynyl group. This configuration allows for various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by other functional groups.

- Oxidation Reactions : The ethynyl group may undergo oxidation to form carbonyl compounds.

- Reduction Reactions : The compound can be reduced to yield less chlorinated derivatives.

These reactions are facilitated by reagents such as sodium hydroxide and potassium permanganate under appropriate conditions.

The biological activity of 1,2,3-trichloro-5-ethynylbenzene is primarily attributed to its interactions with biomolecules. The chlorine atoms influence the compound's reactivity and binding affinity, while the ethynyl group can participate in electrophilic aromatic substitution and nucleophilic addition reactions. Such interactions may lead to alterations in cellular processes and signaling pathways .

Biological Activity

Research has indicated that 1,2,3-trichloro-5-ethynylbenzene exhibits potential biological activities that could be harnessed in therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that similar chlorinated compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown efficacy against both gram-positive and gram-negative bacteria .

- Antitumor Potential : Research into related triazene compounds indicates that modifications to the benzene ring can yield agents with significant antitumor activity. The potential for 1,2,3-trichloro-5-ethynylbenzene to act as an alkylating agent suggests it may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 1,2,3-trichloro-5-ethynylbenzene:

- Antimicrobial Studies : A study evaluating various triazene derivatives found that certain structural modifications resulted in enhanced antimicrobial activity against multidrug-resistant bacteria. These findings underscore the importance of structural diversity in developing effective antimicrobial agents .

- Antitumor Activity : Investigations into diaryltriazene derivatives revealed their potential as antitumor agents with low IC50 values against human cancer cell lines. This suggests that similar mechanisms may be applicable to 1,2,3-trichloro-5-ethynylbenzene .

Comparative Analysis

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,2,3-Trichloro-5-ethynylbenzene | Chlorinated Ethynyl | Potential antimicrobial and antitumor |

| 1,3-Bis(4-chlorophenyl)triazene | Triazene | Antimicrobial against MDR bacteria |

| 1,2-Diaryltriazene | Triazene | Strong antitumor activity |

Propiedades

IUPAC Name |

1,2,3-trichloro-5-ethynylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIZQCXBMWSRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.